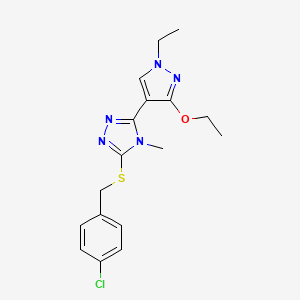

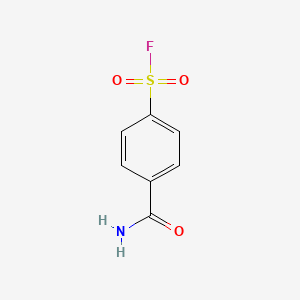

![molecular formula C8H13N3O2S B2506463 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 200815-93-6](/img/structure/B2506463.png)

2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Advances in Triazole Synthesis

Recent advancements in eco-friendly procedures for synthesizing 1,2,3-triazoles have been highlighted, focusing on methods that are more sustainable and efficient. These procedures employ microwave irradiation and innovative catalysts like rhizobial cyclic β-1,2 glucan, water extract of banana, biosourced cyclosophoraose, and other easily recoverable materials. These methodologies offer advantages such as reduced reaction times, simplified work-up, and enhanced yields, making them beneficial for industrial drug synthesis and other applications (de Souza et al., 2019).

Triazole Derivatives as Antibacterial Agents

The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus has been extensively studied. These compounds are recognized for their ability to inhibit crucial bacterial enzymes and processes, such as DNA gyrase, topoisomerase IV, and efflux pumps. Some hybrids, like 1,2,3-triazole-cephalosporin hybrid cefatrizine and 1,2,3-triazole-oxazolidinone hybrid radezolid, are already in clinical use for treating bacterial infections. The potential for dual or multiple mechanisms of action makes these hybrids particularly promising for combating antibiotic-resistant strains of bacteria (Li & Zhang, 2021).

Wirkmechanismus

Target of Action

Similar compounds have been known to act as ligands for copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . These reactions are widely used in bioconjugation chemistry, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

As a ligand in CuAAC reactions, 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid likely facilitates the formation of triazole rings . This process involves the compound binding to a copper (I) ion, which then catalyzes the cycloaddition of an azide and an alkyne to form a triazole ring. The compound’s tert-butyl group and sulfanylacetic acid moiety may influence its binding affinity and reactivity.

Biochemical Pathways

Cuaac reactions have broad applications in biological research, including the labeling of proteins and nucleic acids, the synthesis of drug conjugates, and the creation of biomaterials . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its water solubility suggests that it may be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound would depend on its specific biological targets. As a facilitator of CuAAC reactions, it could potentially enable the selective modification of proteins or other biomolecules, influencing their function and interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of competing ligands could influence the action, efficacy, and stability of this compound. For instance, the efficiency of CuAAC reactions can be affected by the pH and temperature of the reaction environment .

Eigenschaften

IUPAC Name |

2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-8(2,3)11-5-9-10-7(11)14-4-6(12)13/h5H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNXWUJWDDFHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NN=C1SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)